S-sec-Butyl chlorothioformate
Overview
Description
S-sec-Butyl chlorothioformate is an organosulfur compound with the molecular formula CH3CH2CH(CH3)SCOCl. It is a colorless to brown liquid with a pungent odor. This compound is primarily used in organic synthesis as a reagent for introducing the chlorothioformate group into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-sec-Butyl chlorothioformate can be synthesized through the reaction of sec-butyl mercaptan with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
CH3CH2CH(CH3)SH+COCl2→CH3CH2CH(CH3)SCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of sec-butyl mercaptan and phosgene through a reactor. The reaction is maintained at a controlled temperature to optimize yield and minimize by-products. The product is then purified through distillation .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form sec-butyl mercaptan and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form thiocarbamates.
Alcohols: Reacts with alcohols to form thiocarbonates.
Thiols: Reacts with thiols to form dithiocarbonates.
Major Products Formed:
Thiocarbamates: Formed from reactions with amines.
Thiocarbonates: Formed from reactions with alcohols.
Dithiocarbonates: Formed from reactions with thiols
Scientific Research Applications
S-sec-Butyl chlorothioformate is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing the chlorothioformate group into organic molecules.
Pharmaceutical Research: Used in the synthesis of intermediates for drug development.
Material Science: Employed in the modification of polymers to introduce functional groups that enhance material properties.
Biological Studies: Utilized in the preparation of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of S-sec-Butyl chlorothioformate involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This results in the substitution of the chlorine atom and the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
S-tert-Butyl chlorothioformate: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
O-Phenyl chlorothioformate: Contains a phenyl group instead of a butyl group.
Phenyl chlorodithioformate: Contains two sulfur atoms in the formate group.
Uniqueness: S-sec-Butyl chlorothioformate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its tert-butyl and phenyl analogs. This uniqueness makes it suitable for specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
S-butan-2-yl chloromethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKFEIJHUSKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535355 | |
Record name | S-Butan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-29-5 | |
Record name | S-Butan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-sec-Butyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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